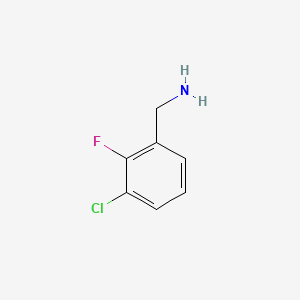

3-Chloro-2-fluorobenzylamine

Description

Significance of Halogenated Benzylamines in Medicinal and Agrochemical Research

The introduction of halogens into the structure of benzylamines is a key strategy in the design of modern agrochemicals and pharmaceuticals. nih.gov Halogenation can enhance the biological activity, metabolic stability, and binding affinity of molecules. For instance, fluorine substitution is often employed to improve a compound's metabolic stability and bioavailability, while chlorine can modulate how it binds to target receptors. This makes halogenated benzylamines crucial intermediates for a wide range of biologically active compounds, including antibacterial and anticancer drugs.

In agrochemical research, halogenated benzylamines are vital raw materials for creating new pesticides and herbicides. google.comresearchgate.net The presence and position of halogens can lead to novel modes of action, helping to combat resistance and improve efficacy. nih.gov The development of efficient synthetic methods for these halogen-substituted intermediates has been a significant area of progress, making previously expensive compounds more accessible for research and development. nih.gov

Overview of Strategic Importance of 3-Chloro-2-fluorobenzylamine in Synthetic Chemistry

Among the diverse range of halogenated benzylamines, this compound stands out for its strategic importance in synthetic chemistry. The specific placement of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the benzylamine (B48309) ring creates a unique electronic profile. This distinct substitution pattern makes it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

The compound serves as a critical precursor for a variety of active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Aurora A kinase inhibitors, which are being investigated for their potential in cancer therapy. The dual halogenation allows for precise chemical modifications, enabling chemists to fine-tune the pharmacological properties of the final products. Its versatility is further demonstrated by its use in the synthesis of heterocyclic compounds, which are prevalent in many drug structures.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKWZKBLNOCJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378595 | |

| Record name | 3-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-55-3 | |

| Record name | 3-Chloro-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72235-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3 Chloro 2 Fluorobenzylamine

The compound 3-Chloro-2-fluorobenzylamine is characterized by the following properties:

| Property | Value |

| CAS Number | 72235-55-3 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to light yellow solid or liquid |

| Boiling Point | 103-104 °C or 220 °C |

| Melting Point | 92-94 °C |

| Density | 1.3±0.1 g/cm³ |

| Refractive Index | 1.543 |

| Purity | Typically 98% or higher |

Data sourced from multiple references. sigmaaldrich.comechemi.comscbt.com

Synthesis and Manufacturing Processes

The synthesis of 3-Chloro-2-fluorobenzylamine can be achieved through various chemical routes. A common industrial method involves the hydrogenation of halogenated benzonitriles. google.com This process often utilizes a catalyst in the presence of ammonia (B1221849), which can be in anhydrous, aqueous, or alcoholic solution form. google.com

Another preparative method involves the reaction of 3-chloro-2-fluoroaniline (B1295074) with benzoyl chloride, followed by extraction, crystallization, and purification steps to yield the final product. Alternatively, nucleophilic substitution of 3-chloro-2-fluorobenzyl chloride with ammonia or an amine can also produce this compound. This reaction is typically performed in an inert solvent under reflux or at elevated temperatures to drive the reaction to completion.

Applications in Organic Synthesis

Role as a Precursor for Complex Molecules

As a foundational building block, this compound is instrumental in constructing a variety of intricate organic structures. Its amine group and halogenated aromatic ring provide multiple reaction sites for further chemical modifications. For example, it can undergo condensation reactions with carbonyl compounds to form imines. The halogen atoms can also be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups. evitachem.com These reactions are fundamental in creating diverse molecular scaffolds for drug discovery and materials science.

Use in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, is a significant area where this compound is applied. These structures are core components of many pharmaceuticals. The compound can be used to construct fused ring systems, such as isoquinolines, which are important in medicinal chemistry. google.com For instance, derivatives of this compound have been used in the synthesis of compounds investigated for their potential as anticancer and antimicrobial agents.

Reductive Amination Pathways for this compound Production

Reductive amination encompasses a class of reactions where a carbonyl group is converted to an amine via an intermediate imine, or where a nitrile group is directly reduced to an amine. For this compound, the most documented pathways begin with the corresponding benzonitrile (B105546) or benzaldehyde.

Catalytic hydrogenation stands out as a common method for the reduction of 3-chloro-2-fluorobenzonitrile (B1362877). This process involves treating the nitrile with hydrogen gas under pressure in the presence of a metal catalyst.

Catalysts: Typical catalysts employed for this transformation include Raney nickel and palladium on carbon (Pd/C). Modern variations may utilize nano-nickel catalysts, which have demonstrated high efficiency and yield (over 95%) in the reductive amination of similar aromatic aldehydes. google.com Advanced manganese-based catalysts have also been developed for the efficient hydrogenation of a variety of nitriles. tuwien.at

Reaction Conditions: The reaction is generally carried out in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). nih.gov A patent describing the synthesis of various fluorine-containing benzylamines specifies a reaction temperature for the reduction step of preferably 80°C to 170°C, with an optimal range of 100°C to 150°C. google.com Temperatures below 80°C can lead to slow reaction rates and lower yields, while temperatures exceeding 170°C risk the formation of side products, thus decreasing purity. google.com The reaction time typically ranges from 1 to 5 hours. google.com

A specific example from patent literature demonstrates the synthesis of this compound from its corresponding benzonitrile derivative, achieving a yield of 90.1% and a purity of 96.6%. google.com

The use of chemical reducing agents, particularly metal hydrides, offers an alternative to catalytic hydrogenation for converting 3-chloro-2-fluorobenzonitrile to the desired amine.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of effectively reducing nitriles to primary amines. semanticscholar.org The reaction is typically performed in an anhydrous ether solvent like THF.

Sodium Borohydride (B1222165) (NaBH₄): While sodium borohydride alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced with the use of catalysts or additives. semanticscholar.org For instance, NaBH₄ in combination with dimethyl sulfate (B86663) in THF has been used to prepare similar compounds like 2,6-difluorobenzylamine. google.com

The following table summarizes the key parameters for the reduction of 3-chloro-2-fluorobenzonitrile.

| Method | Reagent/Catalyst | Typical Solvents | Key Considerations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni, Pd/C, Nano-Ni | Methanol, THF | Requires pressure equipment; optimal temperature control is crucial for yield and purity. | google.comgoogle.com |

| Hydride Reduction | LiAlH₄ | Anhydrous Ethers (e.g., THF) | Highly effective but poses significant safety risks due to flammability, making it less suitable for large-scale industrial use. | google.com |

| Hydride Reduction (with additives) | NaBH₄ with catalysts (e.g., dimethyl sulfate) | THF | Safer alternative to LiAlH₄, but may require specific additives to achieve reduction. | google.com |

Besides the reduction of the nitrile, other synthetic pathways have been established.

Reductive Amination of 3-Chloro-2-fluorobenzaldehyde (B104339): This route involves the reaction of 3-chloro-2-fluorobenzaldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the primary amine. smolecule.com Reagents like sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction step. smolecule.com The process often uses ammonium (B1175870) acetate (B1210297) in methanol. The starting aldehyde can be prepared from 3-chloro-2-fluorobenzoic acid, which itself is derived from the hydrolysis of 3-chloro-2-fluorobenzonitrile. environmentclearance.nic.ingoogle.com

Nucleophilic Substitution: Another viable method is the nucleophilic substitution of a benzyl (B1604629) halide precursor, such as 3-chloro-2-fluorobenzyl chloride, with ammonia. This reaction is typically performed in an inert solvent under anhydrous conditions to prevent side reactions.

Reduction of 3-Chloro-2-fluorobenzonitrile Derivatives

Catalytic Hydrogenation Approaches

Industrial Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations focused on safety, cost-effectiveness, and process efficiency.

Reagent Selection and Safety: Reagent choice is paramount for industrial applications. While highly effective, lithium aluminum hydride (LiAlH₄) is often avoided in large-scale production due to its high flammability and difficult handling, which pose significant safety risks. google.com Catalytic hydrogenation or the use of safer hydride reagents like catalyzed sodium borohydride are generally preferred.

Process Optimization: Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs. For the catalytic hydrogenation of the nitrile, maintaining the reaction temperature between 100°C and 150°C is identified as optimal to ensure a reasonable reaction rate without promoting side-product formation. google.com The catalyst can often be recovered and reused, which is an important economic consideration in catalytic processes. google.com

Purification: The final product must typically meet high purity specifications (e.g., >96%). google.com Purification methods such as distillation under reduced pressure are employed to isolate the final benzylamine (B48309) derivative from the reaction mixture and any unreacted starting materials or byproducts. google.com

The following table outlines key industrial synthesis parameters.

| Parameter | Industrial Consideration | Example/Rationale | Reference |

|---|---|---|---|

| Starting Material | Cost-effective and readily available | Use of 2,3-dichlorobenzonitrile (B188945) to produce the 3-chloro-2-fluorobenzonitrile intermediate. | environmentclearance.nic.in |

| Reduction Method | Safety and scalability | Preference for catalytic hydrogenation over LiAlH₄ to avoid handling highly flammable reagents on a large scale. | google.com |

| Reaction Temperature | Balance between reaction rate and purity | Optimal range of 100-150°C for hydrogenation to maximize yield and minimize side reactions. | google.com |

| Catalyst | Cost and reusability | Use of recoverable catalysts like Raney nickel or nano-catalysts to reduce overall production cost. | google.comgoogle.com |

| Purification | Achieving high product purity | Distillation under reduced pressure to isolate the final product. | google.com |

Pharmacological and Biological Applications of 3 Chloro 2 Fluorobenzylamine Derivatives

Enzyme Inhibition Studies of 3-Chloro-2-fluorobenzylamine Analogues

The structural features of this compound have been leveraged to design potent enzyme inhibitors, targeting key enzymes implicated in various diseases.

Cholinesterase Inhibitory Potency and Mechanism of Action

Analogues of this compound have been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic transmission. nih.gov Deficiencies in this system are linked to cognitive impairments, making cholinesterase inhibitors a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Research has focused on designing dual-binding site inhibitors that interact with both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com For instance, a derivative incorporating a 3-chlorobenzyl moiety demonstrated inhibitory activity against both AChE and BChE, with IC50 values of 44.0 μM and 7.66 μM, respectively. mdpi.com This highlights the potential of the chloro-substituted benzylamine (B48309) scaffold in developing effective cholinesterase inhibitors. Further studies have synthesized and tested new naphtho- and thienobenzo-triazoles, with some showing very good inhibition potential towards both BChE and AChE. nih.gov Molecular docking studies of potent inhibitors have identified cation–π interactions as a key factor for the stability of the enzyme-ligand complexes. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-chloro analogue of compound 2 | AChE | 44.0 mdpi.com |

| 3-chloro analogue of compound 2 | BChE | 7.66 mdpi.com |

| Thienobenzo-triazole 26 | BChE | three to four times lower than galantamine nih.gov |

| 1,2,3-Triazolium salt 44 | BChE & AChE | similar to or better than galantamine nih.gov |

| 1,2,3-Triazolium salt 45 | BChE & AChE | similar to or better than galantamine nih.gov |

Protease Inhibition Profiles of Substituted Amino-sulfonamide Derivatives

The 3-chloro-2-fluorobenzyl group has been incorporated into substituted amino-sulfonamide derivatives to explore their potential as protease inhibitors. Sulfonamides and cyclic sulfonamides are known to possess a range of biological activities, including anticancer effects. nih.gov The design of these molecules often draws inspiration from known inhibitors of enzymes like VEGFR2, where a terminal electron-withdrawing group is beneficial for activity and stability. nih.gov While specific data on protease inhibition by this compound-derived amino-sulfonamides is limited in the provided context, the general importance of this chemical class in enzyme inhibition is well-established.

Antimicrobial Activity of Derivatives Incorporating the 3-Chloro-2-fluorobenzyl Moiety

The quest for new antimicrobial agents has led to the synthesis and evaluation of various heterocyclic compounds containing the 3-chloro-2-fluorobenzyl moiety.

Antibacterial Efficacy Against Specific Strains

Derivatives featuring the 3-chloro-2-fluorobenzyl scaffold have shown promise as antibacterial agents. For example, new N1-aral-N4-(3-chloro-4-fluoro-phenyl)thiosemicarbazones and their Cu(I) complexes have been synthesized and screened against Escherichia coli and Staphylococcus aureus. thieme-connect.de Certain thiosemicarbazone ligands and their copper complexes exhibited promising to excellent antibacterial activity. thieme-connect.de Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing a trifluoromethylpyridine moiety have been developed, with some showing significant inhibitory activity against various plant bacterial pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). acs.org The presence of chloro-substituents on the benzene (B151609) ring was found to influence the antibacterial activity. acs.org

Table 2: Antibacterial Activity of Selected Derivatives

| Derivative Class | Bacterial Strain(s) | Activity/MIC |

|---|---|---|

| N1-aral-N4-(3-chloro-4-fluorophenyl) thiosemicarbazones (2d-h) | E. coli, S. aureus | Promising thieme-connect.de |

| Cu(I) complexes of thiosemicarbazones (3d-h) | E. coli, S. aureus | Excellent thieme-connect.de |

Antitubercular Activity Evaluation

The 3-chloro-2-fluorobenzyl moiety has also been a key component in the development of potential antitubercular agents. A series of N1-aral-N4-(3-chloro-4-fluorophenyl) thiosemicarbazones and their corresponding Cu(I) complexes were evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis. thieme-connect.de Several of these compounds, particularly some of the copper complexes, demonstrated promising antitubercular activity. thieme-connect.de In other research, 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives were designed based on their structural similarity to the antitubercular drug isoniazid (B1672263) and showed promising activity. nih.gov Molecular docking studies suggested that these compounds could bind to the Mycobacterium tuberculosis enoyl reductase (InhA). nih.gov Furthermore, a library of 1,2,3-triazole incorporated thiazolylcarboxylate derivatives was synthesized and evaluated, with some compounds displaying excellent in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of Selected Derivatives

| Derivative Class | M. tuberculosis Strain | Activity/MIC |

|---|---|---|

| N1-Aral-N4-(3-chloro-4-fluorophenyl) thiosemicarbazones (2a, 2g) | H37Rv | Moderate thieme-connect.de |

| Cu(I) complexes of thiosemicarbazones (3a, 3d) | H37Rv | Moderate thieme-connect.de |

| Cu(I) complexes of thiosemicarbazones (3f, 3g) | H37Rv | Promising thieme-connect.de |

| 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives | H37Rv and resistant strains | Promising, comparable to standard drugs nih.gov |

| 1,2,3-triazole incorporated thiazolylcarboxylate (7h) | H37Rv | 3.12 µg/mL nih.gov |

Receptor Ligand Binding and Modulation

The this compound framework has been utilized in the synthesis of ligands for various receptors. For instance, in the development of neuropeptide S (NPS) receptor antagonists, the introduction of a benzyl (B1604629) substituent was a key modification. nih.gov While the specific 3-chloro-2-fluoro substitution was not detailed in the provided context for this receptor, the general principle of modifying the benzylamine moiety to modulate receptor binding is evident. Similarly, this scaffold has been used in creating ligands for serotonin (B10506) receptors, which are crucial targets for treating neuropsychiatric disorders. google.com The development of selective ligands for receptors like 5-HT2A is a significant area of research. google.com

Anti-Aggregatory Properties Relevant to Neurodegenerative Disorders

The chemical scaffold of this compound serves as a valuable starting point in the synthesis of molecules aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. googleapis.comgoogle.com The therapeutic strategy for these conditions often involves targeting the abnormal aggregation of proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease. nih.govmdpi.comnih.gov

Derivatives of substituted benzylamines are integral to the development of cholinesterase inhibitors, a primary class of drugs for Alzheimer's disease. These inhibitors work by increasing cholinergic transmission in the brain, which can alleviate cognitive symptoms. nih.govnih.gov Beyond this primary mechanism, research has shown that cholinesterase enzymes, particularly acetylcholinesterase (AChE), can co-localize with Aβ deposits and influence the aggregation process. nih.gov The peripheral anionic site (PAS) on the AChE enzyme is known to promote the assembly of Aβ into fibrillar aggregates. nih.gov Therefore, inhibitors that can block this site may offer a dual benefit: enhancing neurotransmission and hindering the formation of amyloid plaques.

While direct studies on the anti-aggregatory properties of compounds derived specifically from this compound are emerging, research on closely related structures provides significant insights. For instance, a study on multi-target-directed ligands for Alzheimer's disease reported that an isoindoline-1,3-dione derivative, compound 13 , demonstrated the ability to inhibit Aβ aggregation by 35.8% when tested at a concentration of 10 μM. nih.govmdpi.comresearchgate.net This same compound also showed balanced inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BuChE). nih.govmdpi.com The synthesis of a related series of potent cholinesterase inhibitors in the same study utilized 3-chlorobenzylamine (B151487) as a key reagent. nih.govmdpi.comsemanticscholar.org

Furthermore, patents have been filed for thiadiazole derivatives designed to inhibit or reduce the aggregation of α-synuclein, a key pathological feature of Parkinson's disease, highlighting the therapeutic potential of targeting protein aggregation in neurodegenerative disorders. googleapis.com The use of this compound in the synthesis of compounds for treating a range of conditions including neurodegenerative diseases underscores the importance of this chemical moiety in the development of novel therapeutics. googleapis.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

The biological activity of derivatives synthesized from this compound is profoundly influenced by the nature and position of substituents on the benzylamine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The presence of both chlorine and fluorine atoms on the phenyl ring provides a unique electronic and steric profile that can be fine-tuned to enhance interaction with specific biological targets, such as enzymes and receptors.

SAR studies on cholinesterase inhibitors have provided particularly valuable data. In the design of dual-binding site cholinesterase inhibitors, the substitution pattern on the N-benzylpiperidine moiety was found to be critical. nih.govresearchgate.net Molecular modeling studies indicated that the enzyme's active site gorge has limited space, favoring small substituents like halogens. researchgate.net A detailed analysis revealed that the optimal position for a chlorine atom on the benzyl ring was the meta position, while the ortho position was preferred for a fluorine atom. researchgate.net This finding directly supports the utility of the 3-chloro-2-fluoro substitution pattern of the parent compound in designing potent cholinesterase inhibitors.

Further studies on thienobenzo-triazole derivatives as cholinesterase inhibitors also explored the impact of halogen substitution. mdpi.com A comparison of derivatives bearing a 3-fluorobenzyl group with those bearing a 3-chlorobenzyl group was conducted. The results for butyrylcholinesterase (BChE) inhibition suggested that the specific halogen (fluorine vs. chlorine) at the meta position did not significantly alter the inhibitory activity. mdpi.com

The table below summarizes SAR findings from studies on cholinesterase inhibitors derived from substituted benzylamines.

| Parent Scaffold | Substituent | Position | Target Enzyme | SAR Finding | Reference(s) |

| N-benzylpiperidine | Chlorine | meta | AChE | Optimal position for inhibitory activity. | nih.govresearchgate.net |

| N-benzylpiperidine | Fluorine | ortho | AChE | Optimal position for inhibitory activity. | researchgate.net |

| Thienobenzo-triazole | 3-Fluorobenzyl | meta | BChE | Effective inhibitor. Position does not significantly change activity compared to other meta groups. | mdpi.com |

| Thienobenzo-triazole | 3-Chlorobenzyl | meta | BChE | Effective inhibitor. Similar activity to 3-fluoro analog, suggesting position is key. | mdpi.com |

These studies collectively demonstrate that the this compound core is a promising scaffold. The specific placement of the halogen atoms is a key determinant of biological activity, providing a strong basis for the rational design of new therapeutic agents targeting enzymes involved in neurodegenerative diseases.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Chloro-2-fluorobenzylamine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization. rsc.orgrsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons. The chemical shifts (δ) and coupling patterns are dictated by the electronic effects of the chloro and fluoro substituents.

Aromatic Region (approx. δ 7.0-7.5 ppm): The three protons on the benzene (B151609) ring will appear in this region. Their specific shifts and multiplicities are influenced by coupling to each other and to the fluorine atom. The proton at C6 is expected to be a doublet of doublets due to coupling with H5 and the adjacent fluorine. The H4 and H5 protons will also exhibit complex multiplet patterns.

Benzylic Protons (CH₂): The two protons of the methylene group attached to the benzene ring are expected to appear as a singlet around δ 3.8-4.0 ppm.

Amine Protons (NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally found in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H4, H5, H6) | 7.0 – 7.5 | Multiplet (m) |

| Benzylic CH₂ | ~3.9 | Singlet (s) |

| Amine NH₂ | ~1.8 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The positions of the signals are heavily influenced by the electronegativity of the halogen substituents, and the carbons near the fluorine atom will exhibit characteristic splitting (coupling).

Aromatic Carbons: Six signals will be present for the aromatic carbons. The carbon atom bonded to fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons adjacent to the C-F bond (C1 and C3) will show smaller two-bond coupling constants (²JCF). The carbon bearing the chlorine atom (C3) will also be significantly shifted.

Benzylic Carbon: The benzylic carbon (CH₂) signal is expected in the aliphatic region, typically around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C1 (C-CH₂NH₂) | ~125-135 | Doublet (²JCF) |

| C2 (C-F) | ~158-162 | Doublet (¹JCF > 240 Hz) |

| C3 (C-Cl) | ~120-128 | Doublet (²JCF) |

| C4, C5, C6 | ~115-130 | Aromatic signals |

| Benzylic CH₂ | ~40-45 | Aliphatic signal |

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion range. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atom. This signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-6 and H-4). The large magnitude of ¹H-¹⁹F coupling constants provides further structural insight. icpms.cz

¹³C NMR Spectral Analysis

Mass Spectrometry (MS) Techniques for High-Resolution Mass Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For this compound (C₇H₇ClFN), the monoisotopic mass is calculated to be 159.0251 Da. scbt.comuni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺. Experimental HRMS data have confirmed this, showing a prominent ion at an m/z (mass-to-charge ratio) of 160.59 [M+H]⁺. The presence of chlorine is evident from the characteristic isotopic pattern of the molecular ion peak, where the [M+2] peak is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted and Experimental Mass Spectrometry Data for this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₇ClFN | scbt.com |

| Molecular Weight | 159.59 g/mol | scbt.com |

| Monoisotopic Mass | 159.0251 Da | uni.lu |

| Predicted [M+H]⁺ | 160.03238 m/z | uni.lu |

| Experimental [M+H]⁺ | 160.59 m/z | |

| Predicted [M+Na]⁺ | 182.01432 m/z | uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present. For this compound, key vibrational bands can confirm the presence of the amine, the aromatic ring, and the carbon-halogen bonds.

N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are located in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

These techniques are particularly useful for in-situ monitoring of chemical reactions, for instance, to track the formation of the amine group during synthesis. rsc.org

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 |

| C-Cl Stretch | Aryl-Chloride | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination of Derived Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure of this compound itself is not widely reported, the molecule serves as a critical building block or ligand in the synthesis of more complex structures that have been analyzed by this method. evitachem.com

Studies on derived complexes, such as metal-organic frameworks or coordination compounds containing isomeric fluorobenzylamines, demonstrate the power of this technique. acs.orgnih.gov For example, the analysis of layered copper chloride perovskites incorporating 3-fluorobenzylammonium cations reveals detailed structural information, including the crystal system, space group, unit cell dimensions, and bond parameters. acs.org Such studies show how the position of the halogen substituent on the benzylamine (B48309) ring can significantly influence the crystal symmetry and packing of the resulting complex. acs.orgnih.gov This information is crucial for understanding structure-property relationships in materials science and medicinal chemistry.

Table 5: Example of Crystallographic Data for a Derived Complex Containing a Fluorobenzylamine Moiety ((3-FbaH)₂CuCl₄)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5503 |

| b (Å) | 22.053 |

| c (Å) | 7.3713 |

| β (°) | 96.95 |

| Volume (ų) | 1219.0 |

| Data derived from a complex containing the 3-fluorobenzylammonium cation, illustrating the type of information obtained from X-ray crystallography. acs.org |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of this compound, providing essential data on purity, enabling the separation of complex mixtures, and quantifying impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed, each offering distinct advantages for the characterization of this halogenated benzylamine. google.com The choice between these methods often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis, such as the need to separate regioisomers or enantiomers. google.comresearchgate.net

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently utilized for purity assessment and the detection of residual solvents or volatile impurities from the synthesis process. Several suppliers of halogenated benzylamine isomers, such as 3-Chloro-4-fluorobenzylamine and 4-Chloro-3-fluorobenzylamine, specify GC as a method for purity analysis, confirming its standard use in quality control for this class of compounds. avantorsciences.comavantorsciences.com

In research and development, GC coupled with Mass Spectrometry (GC-MS) is particularly valuable. This combination allows for not only the separation of components in a mixture but also their structural identification based on mass spectra. Studies on related substituted benzylamines and phenethylamines have shown that GC-MS on midpolarity capillary columns can effectively separate regioisomers. ojp.govresearchgate.net The elution order in such separations often correlates with the degree of steric hindrance around the aromatic ring. ojp.govresearchgate.net For complex mixtures or to enhance chromatographic resolution and selectivity, derivatization strategies may be employed prior to GC analysis. researchgate.netnih.gov For instance, the reaction of aniline (B41778) metabolites with acetic anhydride (B1165640) and trifluoroacetic anhydride to form diacyl derivatives significantly improves their resolution by gas chromatography. nih.gov

Table 1: Applications of Gas Chromatography in the Analysis of Halogenated Benzylamines and Related Compounds

| Application | Analyte Class | Column Type | Detector | Key Findings & Purpose | Citations |

|---|---|---|---|---|---|

| Purity Assessment | Halogenated Benzylamines | Not Specified | Not Specified | Used to determine the purity percentage of final products, often exceeding 98%. | avantorsciences.comavantorsciences.com |

| Isomer Separation | Substituted Benzylamines | Midpolarity Capillary | MS | Achieved separation of regioisomers; elution order related to substituent crowding. | ojp.govresearchgate.net |

| Impurity Detection | Raw Materials | Not Specified | Not Specified | Development of GC methods to detect and quantify regioisomeric impurities in starting materials. | researchgate.net |

| Trace Analysis | Aniline Metabolites | Not Specified | ECD, FID | Derivatization enables sensitive detection of aniline mixtures in aqueous solutions. | nih.gov |

| Air Monitoring | Aliphatic Amines, Benzylamine | Not Specified | MS | Headspace GC-MS used for determining amine concentrations in workplace air samples. | baua.de |

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile tool for the analysis and purification of this compound. It is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC is used to monitor the progress of chemical reactions, assess the purity of final products, and perform preparative separations to isolate the compound from reaction mixtures. google.comgoogle.comgoogle.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. google.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comhplc.euresearchgate.net The separation of benzylamine and related compounds has been demonstrated on various columns, including standard C18 and more specialized phases like pentafluorophenyl (PFP) columns, which offer alternative selectivity for halogenated aromatic compounds. sielc.comhplc.eu UV detection is commonly employed, with wavelengths around 210 nm or 254 nm being effective for aromatic compounds like benzylamine. sielc.comhplc.eu

The separation of positional isomers of substituted benzylamines can be particularly challenging. researchgate.net The use of stationary phases with unique interaction mechanisms, such as PFP or metal-organic frameworks (MOFs), can achieve baseline separation where standard C18 columns may fail. hplc.eursc.org Furthermore, since this compound is a primary amine, its retention can be controlled by adjusting the pH of the mobile phase. sielc.com For enantiomeric separation of chiral benzylamines, chiral stationary phases (CSPs) are used in either normal-phase or reverse-phase modes. google.comnih.govlookchem.com

Table 2: Example HPLC Methods for the Analysis of Benzylamine and Related Compounds

| Parameter | Method 1: Isomer Separation | Method 2: General Analysis | Method 3: Chiral Separation |

|---|---|---|---|

| Analyte(s) | Benzylamine, Nicotine, Phenol | Benzylamine, Toluene, Benzonitrile (B105546) | N-benzyl-alpha-methyl-benzylamine |

| Column | ACE C18-PFP | Primesep A (Reverse-Phase) | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 150 x 4.6 mm | 150 x 4.6 mm, 5 µm | Not Specified |

| Mobile Phase | A: 20 mM KH₂PO₄ in H₂O (pH 2.7) B: 35:65 v/v Mobile Phase A / MeOH | Water, Acetonitrile (MeCN), and Sulfuric acid | n-hexane/2-propanol with TFA additive | | Elution Mode | Gradient | Isocratic | Isocratic (Normal-Phase) | | Flow Rate | 1.00 mL/min | Not Specified | Not Specified | | Temperature | 60°C | Not Specified | Not Specified | | Detection | UV, 214 nm | UV, 210 nm | Not Specified | | Reference | hplc.eu | sielc.com | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2 Fluorobenzylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-chloro-2-fluorobenzylamine. These studies provide a detailed picture of the electron distribution and the molecule's susceptibility to chemical reactions.

Ab Initio and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a important method for investigating the electronic properties of molecules containing benzylamine (B48309) moieties. For instance, DFT calculations have been used to analyze the reaction pathways for the synthesis of related carbamothioates, providing insights into the energies of reactants, transition states, and intermediates. shastriinstitute.org Such studies, often employing the B3LYP/6-311++G(d,p) level of theory, help in understanding the mechanistic details of reactions involving benzylamine derivatives. shastriinstitute.org The accuracy of different theoretical methods, like Hartree-Fock (HF) and various DFT functionals, has been compared to experimental data, with the HF method showing low error rates in some cases. scirp.org

Automated quantum chemistry workflows are also emerging for the high-throughput estimation of properties like nucleophilicity and electrophilicity, which are crucial for predicting reaction selectivity. semanticscholar.org These methods have been validated against experimental and higher-level quantum mechanics-derived data, demonstrating strong correlations. semanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments. These simulations are instrumental in sampling the conformational space of the molecule and analyzing its interactions with surrounding molecules, such as solvents or biological receptors.

MD simulations have been employed to study the stability of protein-ligand complexes involving derivatives of this compound. asm.org For example, simulations have been used to assess the binding stability of 2-aminothiazolone derivatives with the HIV-1 gp120 protein. asm.org These studies often involve placing the complex in a water box and running simulations for several nanoseconds to observe the ligand's behavior and interactions within the binding site. asm.org The CHARMM27 force field and the TIP3P water model are commonly used for describing the interactions between the protein and the solvent. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand's heavy atoms during the simulation provides insights into its stability within the complex. asm.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity.

Enzyme-Ligand Binding Simulations for Cholinesterases

Derivatives of this compound have been investigated as potential inhibitors of cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease. mdpi.comnih.gov Molecular docking studies have been performed to understand how these compounds bind to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

These studies have revealed that derivatives can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. nih.govresearchgate.net For example, a study on heterodimeric ligands targeting cholinesterases showed that a saccharin (B28170) derivative was a potent and selective AChE inhibitor. nih.govresearchgate.net Another isoindoline-1,3-dione derivative displayed balanced inhibitory potency against both AChE and BChE. nih.govresearchgate.net The introduction of a chlorine atom at the meta position of a related compound was shown to increase its activity against both enzymes. nih.gov Docking studies often identify key interactions, such as cation–π interactions, that are responsible for the stability of the enzyme-ligand complex. mdpi.com

Predictive Modeling for Antimicrobial Target Interactions

The potential of this compound derivatives as antimicrobial agents has also been explored using computational methods. For instance, research has targeted the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov Molecular dynamics simulations have been used to study the effects of mutations in DprE1 on the binding of inhibitors, providing insights that could aid in the development of drugs against resistant strains. nih.gov

Similarly, 2-aminothiazolone derivatives have been synthesized and evaluated as anti-HIV agents that inhibit the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4. asm.org Docking simulations were used to predict how these inhibitors interact with the Phe43 cavity of HIV-1 gp120. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies are pivotal in understanding how modifications to the parent structure influence their interaction with a specific biological target, thereby guiding the design of new molecules with enhanced potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By systematically altering the substituents on the this compound scaffold and measuring the corresponding changes in activity, a predictive model can be developed. These models are crucial for screening virtual libraries of compounds, prioritizing synthetic efforts, and minimizing the need for extensive animal testing. nih.gov

Methodology of a QSAR Study for this compound Derivatives

A typical QSAR study for derivatives of this compound would involve the following key steps:

Data Set Selection: A series of this compound derivatives with a range of structural modifications and corresponding, accurately measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. ijpsonline.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. ijpsonline.com

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., molecular connectivity indices), constitutional descriptors, and 2D pharmacophore fingerprints. nih.gov

3D Descriptors: Steric parameters (e.g., van der Waals volume), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and thermodynamic properties (e.g., solvation energy). acs.orgnih.govbiolscigroup.us

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbor (k-NN), a mathematical equation is generated that links the most relevant descriptors (independent variables) to the biological activity (dependent variable). ijpsonline.comresearchgate.net For instance, a study on para-substituted benzylamine analogues found that binding affinity was best correlated with the van der Waals volume of the substituent, while the rate of oxidation was correlated with electronic effects (σ). acs.orgnih.gov

Model Validation: The developed model's statistical significance and predictive ability are rigorously assessed. Key validation metrics include:

Coefficient of determination (R²): Indicates the proportion of variance in the biological activity explained by the model.

Leave-one-out cross-validation coefficient (q² or Q²cv): Measures the internal predictive ability of the model. ijpsonline.combiolscigroup.us

External validation (pred_r²): Assesses the model's ability to predict the activity of the compounds in the external test set. ijpsonline.com

Detailed Research Findings from Analogous Systems

While specific QSAR studies on this compound are not extensively published, research on analogous benzylamine and benzamide (B126) derivatives provides valuable insights into the types of models and findings that could be expected.

For example, a 3D-QSAR study on benzylamine derivatives as phosphodiesterase 4 (PDE4) inhibitors yielded a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) model with strong predictive power. ijpsonline.com The model achieved a leave-one-out cross-validated correlation coefficient (q²) of 0.8805 and a predicted r² for the external test set (pred_r²) of 0.6677. ijpsonline.com Such a model generates contour maps that visualize regions where specific properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity, guiding further structural modifications. ijpsonline.com

In another study on substituted benzamides, QSAR models revealed that antimicrobial activity could be effectively modeled using topological descriptors like molecular connectivity indices (²χᵥ and ²χ) and Kier's shape index (¹κα). nih.gov The high cross-validated r² values indicated good predictive ability. nih.gov

Hypothetical QSAR Model for this compound Derivatives

Based on principles from related studies, a hypothetical QSAR model for a series of this compound derivatives targeting a specific kinase might be developed. The biological activity could be expressed as pIC₅₀ (-log(IC₅₀)).

The resulting QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) + β₄(VdW_Vol)

Where:

logP represents the lipophilicity of the molecule.

Dipole is the molecular dipole moment, representing electronic distribution.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

VdW_Vol is the van der Waals volume, a steric descriptor.

The coefficients (β) would indicate the direction and magnitude of each descriptor's influence on the biological activity.

Below are interactive data tables showcasing hypothetical data that would be used in such a QSAR study.

Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of this compound Derivatives

| Compound ID | R-Group Modification | pIC₅₀ | LogP | Dipole Moment (Debye) | LUMO (eV) | Van der Waals Volume (ų) |

| CFA-001 | -H | 6.2 | 2.85 | 3.1 | -0.52 | 165.2 |

| CFA-002 | 4'-CH₃ | 6.5 | 3.30 | 3.0 | -0.48 | 179.8 |

| CFA-003 | 4'-OCH₃ | 6.8 | 2.90 | 3.5 | -0.45 | 181.5 |

| CFA-004 | 4'-Cl | 7.1 | 3.55 | 3.8 | -0.65 | 179.1 |

| CFA-005 | 4'-NO₂ | 5.9 | 2.75 | 4.5 | -0.80 | 180.3 |

| CFA-006 | 3'-CF₃ | 6.9 | 3.95 | 4.2 | -0.75 | 188.6 |

Table 2: Statistical Validation Parameters of the Hypothetical QSAR Model

| Parameter | Value | Description |

| N (Training Set) | 20 | Number of compounds used to build the model. |

| N (Test Set) | 5 | Number of compounds used to validate the model. |

| R² | 0.91 | Coefficient of determination; indicates a good fit of the model to the data. |

| q² (LOO) | 0.85 | Leave-one-out cross-validation coefficient; indicates good internal predictivity. ijpsonline.com |

| pred_r² | 0.82 | Predictive R² for the external test set; indicates strong external predictivity. ijpsonline.com |

| F-statistic | 45.6 | Fisher test value; indicates the statistical significance of the model. |

| p-value | <0.0001 | Probability value; a low value suggests the model is statistically significant. |

These QSAR models, once rigorously validated, serve as powerful predictive tools. They allow researchers to estimate the biological activity of yet-to-be-synthesized derivatives of this compound, thereby rationalizing the lead optimization process and accelerating the discovery of new chemical entities with desired therapeutic profiles.

Future Research Directions and Translational Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While established methods for the synthesis of 3-chloro-2-fluorobenzylamine exist, such as the reduction of the corresponding nitrile or nucleophilic substitution of a benzyl (B1604629) bromide precursor, future research is increasingly focused on developing more sustainable and efficient synthetic strategies. Key areas of interest include:

Catalytic Hydrogenation: The use of catalytic hydrogenation is favored for reduction steps due to cleaner reaction profiles and easier waste management compared to methods employing reagents like sodium borohydride (B1222165) (NaBH₄). Future work will likely focus on developing novel, more active, and selective catalysts to improve yields and reduce reaction times.

Green Solvents and Reagents: A significant push towards "green chemistry" is driving research into the use of environmentally benign solvents, such as water, and the avoidance of hazardous reagents. rsc.org For instance, recent studies have demonstrated the feasibility of direct amidation of esters in water without the need for a metal catalyst or base, a methodology that could be adapted for benzylamine (B48309) derivatives. rsc.org

Borrowing Hydrogen Methodology: The direct coupling of benzyl alcohols with ammonia (B1221849) sources via the "borrowing hydrogen" methodology is a highly atom-economic approach. nih.gov Overcoming challenges such as overalkylation to improve selectivity for the primary amine will be a key research focus. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to synthesizing benzylamines. frontiersin.org Research into identifying and engineering robust enzymes that can efficiently convert substituted benzaldehydes to their corresponding amines is a promising avenue. frontiersin.org

| Methodology | Key Advantages | Current Research Focus | Potential Impact |

|---|---|---|---|

| Catalytic Hydrogenation | Cleaner reactions, easier waste management. | Development of novel, highly active, and selective catalysts. | Increased yield, reduced production costs. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. rsc.org | Use of water as a solvent, catalyst-free reactions. rsc.org | Sustainable manufacturing processes. |

| Borrowing Hydrogen | High atom economy, uses readily available starting materials. nih.gov | Improving selectivity and minimizing side reactions. nih.gov | More efficient and direct synthesis routes. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme discovery and engineering for broader substrate scope. frontiersin.org | "Green" and highly specific production of chiral amines. |

Exploration of Untapped Reactivity Profiles and Catalytic Applications

The reactivity of this compound is largely dictated by its primary amine functionality and the halogen substituents on the aromatic ring. smolecule.com While reactions such as nucleophilic substitution and condensation are known, there is significant potential to explore untapped reactivity profiles. evitachem.com

Future research could investigate:

Cross-Coupling Reactions: Utilizing the chloro-substituent in palladium-catalyzed cross-coupling reactions to introduce new functional groups and build more complex molecular architectures.

Directed C-H Functionalization: Leveraging the existing substituents to direct the selective functionalization of other positions on the aromatic ring, a powerful tool for late-stage modification of complex molecules.

Catalyst Development: Derivatives of this compound could serve as ligands in asymmetric catalysis, where the electronic and steric properties of the substituents can influence the stereochemical outcome of a reaction.

Expansion of Biological Target Space for this compound Derivatives

This compound is a valuable building block in medicinal chemistry, particularly for developing compounds targeting neurological and oncological conditions. The halogen substituents can enhance binding affinity to proteins through mechanisms like halogen bonding and increased lipophilicity, and can also improve metabolic stability. smolecule.comevitachem.com

Future research will likely focus on expanding the range of biological targets for derivatives of this compound. This includes:

Enzyme Inhibition: Designing novel inhibitors for enzymes implicated in various diseases. The unique electronic nature of the 3-chloro-2-fluoro substitution pattern can be exploited to achieve high potency and selectivity. evitachem.comacs.org For example, halogenated N-benzylbenzisoselenazolones have shown potent inhibition of Helicobacter pylori ureolysis. acs.org

Receptor Modulation: Synthesizing ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.

Antimicrobial Agents: Investigating the potential of this compound derivatives as novel antibacterial or antifungal agents. openmedicinalchemistryjournal.com

Targeted Drug Delivery: Incorporating this moiety into larger drug conjugates to improve their pharmacokinetic properties and target specificity.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Retrosynthetic Analysis: AI algorithms can predict novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective methods than those currently employed. pharmafeatures.com

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving this compound and its derivatives. researchgate.netnd.edu This can significantly reduce the amount of experimental trial-and-error required.

De Novo Drug Design: Generative AI models can design novel molecules containing the this compound scaffold that are optimized for binding to a specific biological target. pharmafeatures.com

Property Prediction: AI can be used to accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize which compounds to synthesize and test. openmedicinalchemistryjournal.com

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Synthetic Route Design | AI-driven retrosynthesis. pharmafeatures.com | Discovery of more efficient and sustainable synthetic pathways. |

| Reaction Optimization | ML-based prediction of reaction yields and optimal conditions. nd.edu | Reduced experimental effort and resource consumption. |

| Drug Discovery | Generative models for designing novel bioactive molecules. pharmafeatures.com | Accelerated identification of new drug candidates. |

| Property Prediction | Predicting physicochemical and pharmacokinetic properties. openmedicinalchemistryjournal.com | Prioritization of compounds for synthesis and testing. |

Advanced Material Science Applications of this compound Functionalized Compounds

The incorporation of fluorinated moieties into materials can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. netascientific.commdpi.com While the primary focus for this compound has been in pharmaceuticals, its derivatives hold promise for applications in advanced materials science.

Potential areas for future research include:

Polymers and Coatings: Using this compound as a monomer or functionalizing agent to create polymers with enhanced thermal stability, hydrophobicity, or low surface energy for specialized coatings. netascientific.commdpi.com

Organic Electronics: Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of hole-transporting layers in perovskite solar cells, where halogenated organic molecules have been shown to passivate defects and improve device efficiency and stability. researchgate.netacs.org

Sensors: The unique electronic properties of the fluorinated and chlorinated aromatic ring could be harnessed to develop chemical sensors where binding of an analyte to a functionalized surface leads to a detectable electronic or optical signal.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-fluorobenzylamine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution of a benzyl bromide precursor. For example, 3-Chloro-2-fluorobenzyl bromide (CAS 85070-47-9) can react with ammonia or ammonium hydroxide under controlled pH (8–10) and temperature (40–60°C) to yield the amine . Alternatively, catalytic hydrogenation of nitriles (e.g., 3-Chloro-2-fluorobenzonitrile , 97% purity) using Raney nickel or palladium catalysts under H₂ pressure (1–3 atm) provides another pathway . Key variables affecting yield include solvent choice (e.g., THF vs. ethanol), reaction time (12–24 hours), and stoichiometric ratios of reagents. Impurities often arise from incomplete substitution or over-reduction, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 7.30–7.10 (m, aromatic H), δ 3.80 (s, CH₂NH₂), and δ 1.50 (br s, NH₂). ¹⁹F NMR shows a singlet near δ -110 ppm due to the ortho-fluorine substituent .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>95%) and resolve residual benzyl bromide or nitrile precursors .

- Mass Spectrometry : ESI-MS (positive mode) displays a molecular ion peak at m/z 160.59 [M+H]⁺, consistent with the molecular formula C₇H₇ClFN .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for all manipulations due to potential respiratory irritation .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Avoid proximity to oxidizing agents .

- Emergency Procedures : In case of exposure, rinse skin/eyes with copious water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist. Dispose of waste via approved halogenated organic waste streams .

Advanced Research Questions

Q. How can this compound be leveraged as a building block in pharmaceutical synthesis?

Methodological Answer: The amine group enables coupling reactions to form amides, ureas, or Schiff bases. For example:

- Amide Formation : React with carboxylic acids (e.g., 3-Chloro-2-fluorobenzoic acid , 98% purity) using EDC/HOBt coupling in DMF to generate bioactive analogs .

- Kinase Inhibitor Development : Incorporate into heterocyclic scaffolds (e.g., benzimidazoles) via cyclocondensation with carbonyl compounds. Evaluate inhibitory activity against tyrosine kinases using in vitro enzymatic assays .

Q. What strategies optimize reaction conditions to mitigate impurities in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, higher temperatures (60°C) in ethanol reduce byproducts but may degrade the amine—balance with shorter reaction times .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track the disappearance of benzyl bromide (C-Br stretch at 600 cm⁻¹) and quantify amine formation .

- Crystallization : Recrystallize from toluene/hexane mixtures to remove hydrophobic impurities, achieving >99% purity for X-ray diffraction studies .

Q. How should researchers address contradictions in reported reaction yields or mechanistic pathways?

Methodological Answer:

- Mechanistic Replication : Reproduce conflicting studies using identical reagents (e.g., confirm CAS RN 72235-55-3 for the compound) and conditions. Compare intermediates via LC-MS to identify divergent pathways .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess energy barriers for competing mechanisms, such as SN2 vs. radical pathways in halogen displacement .

- Isotopic Labeling : Use ¹⁵N-labeled ammonia to trace amine group incorporation and validate proposed substitution mechanisms .

Q. What experimental frameworks support the design of this compound derivatives for material science applications?

Methodological Answer:

- Polymer Functionalization : Graft onto polymer backbones (e.g., polystyrene) via free-radical initiators (AIBN) to create fluorinated materials with enhanced thermal stability. Characterize using TGA and DSC .

- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu²⁺ or Zn²⁺). Analyze porosity via BET surface area measurements and gas adsorption studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.